molecular formula C6H11N3S2 B2422731 5-(Tert-butylamino)-1,3,4-thiadiazole-2-thiol CAS No. 27391-63-5

5-(Tert-butylamino)-1,3,4-thiadiazole-2-thiol

Cat. No.: B2422731
CAS No.: 27391-63-5
M. Wt: 189.3
InChI Key: NXNOVKHNGVDGJG-UHFFFAOYSA-N
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Description

5-(Tert-butylamino)-1,3,4-thiadiazole-2-thiol is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butylamino group attached to the thiadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butylamino)-1,3,4-thiadiazole-2-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with carbon disulfide, followed by the introduction of the tert-butylamino group. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the cyclization reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butylamino)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms, such as thiols or amines.

    Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of tert-butylamino derivatives.

Scientific Research Applications

5-(Tert-butylamino)-1,3,4-thiadiazole-2-thiol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Tert-butylamino)-1,3,4-thiadiazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The tert-butylamino group can enhance the compound’s binding affinity to specific targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Tert-butylamino)-1,2,4-triazole
  • 5-(Tert-butylamino)-1,3,4-oxadiazole
  • 5-(Tert-butylamino)-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 5-(Tert-butylamino)-1,3,4-thiadiazole-2-thiol is unique due to the presence of both the tert-butylamino group and the thiadiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

5-(Tert-butylamino)-1,3,4-thiadiazole-2-thiol is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anticonvulsant activities. It also discusses the structure-activity relationship (SAR) that influences its efficacy.

Overview of Thiadiazole Compounds

Thiadiazoles are a class of heterocyclic compounds known for their wide range of pharmacological activities. The 1,3,4-thiadiazole scaffold specifically exhibits significant potential in medicinal chemistry. The presence of sulfur and nitrogen atoms in the ring contributes to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of thiadiazole derivatives. For instance, research indicates that compounds containing the 1,3,4-thiadiazole ring demonstrate moderate to strong antibacterial and antifungal activities against various pathogens.

Pathogen Activity Reference
Staphylococcus aureusModerate activity
Escherichia coliModerate activity
Candida albicansSignificant inhibition
Bacillus cereusEnhanced activity post-cyclization

In particular, this compound has shown promising results against Staphylococcus aureus and other Gram-positive bacteria due to its ability to disrupt bacterial cell wall synthesis.

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been extensively studied. Compounds like this compound have been evaluated for their cytotoxic effects on various cancer cell lines.

Key Findings:

  • Cell Lines Tested : Hela, MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : Compounds derived from the thiadiazole scaffold often exhibit IC50 values in the micromolar range.
Compound Cell Line IC50 (µM) Effectiveness
This compoundHela0.9High cytotoxicity
Novel DerivativeMCF-70.8Comparable to cisplatin

Research indicates that the presence of electron-withdrawing groups enhances the anticancer activity by improving the compound's interaction with cellular targets involved in proliferation pathways .

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has also been explored. Studies show that certain compounds can significantly reduce seizure activity in animal models.

The anticonvulsant effects are believed to be mediated through modulation of GABAergic pathways and voltage-gated ion channels.

Test Method Protection Rate (%) Dosage (mg/kg)
MES (Maximal Electroshock)66.67100
PTZ (Pentylenetetrazol)80100

These findings suggest that this compound may serve as a potential candidate for further development in treating epilepsy and other seizure disorders .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazoles is heavily influenced by their structural features. The presence and position of substituents on the thiadiazole ring can significantly alter their pharmacological properties.

Key Structural Features:

  • Substituents on Position 5 : Electron-donating or withdrawing groups can enhance or diminish activity.
  • Amine Group Influence : The tert-butylamine group at position 5 has been linked to increased lipophilicity and improved cell membrane penetration.

Properties

IUPAC Name

5-(tert-butylamino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S2/c1-6(2,3)7-4-8-9-5(10)11-4/h1-3H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNOVKHNGVDGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27391-63-5
Record name 5-(tert-butylamino)-1,3,4-thiadiazole-2-thiol
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